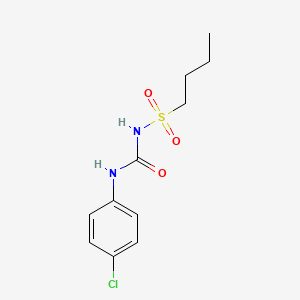

1-Butylsulfonyl-3-(4-chlorophenyl)urea

Description

Properties

CAS No. |

5454-61-5 |

|---|---|

Molecular Formula |

C11H15ClN2O3S |

Molecular Weight |

290.77 g/mol |

IUPAC Name |

1-butylsulfonyl-3-(4-chlorophenyl)urea |

InChI |

InChI=1S/C11H15ClN2O3S/c1-2-3-8-18(16,17)14-11(15)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |

InChI Key |

YPYXKYUXMMOFOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)NC(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between 1-butylsulfonyl-3-(4-chlorophenyl)urea and analogous urea derivatives:

Key Findings from Comparative Analysis

Physicochemical Properties

- Electron-Withdrawing Groups : The butylsulfonyl group in the target compound enhances stability and reactivity compared to simpler derivatives like p-chlorophenyl urea (C₇H₇ClN₂O) . Similarly, the trifluoromethyl group in 1-(4-chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea improves metabolic stability .

Preparation Methods

Stepwise Amine Coupling

-

Reagents :

-

4-Chloroaniline (1.0 eq)

-

1-Butylsulfonyl isocyanate (1.2 eq)

-

1,2,4-Trichlorobenzene (solvent)

-

Dimethylamine gas (catalyst)

-

-

Conditions :

-

Mechanism :

The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbon of the sulfonyl isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea product. Excess dimethylamine accelerates the reaction by deprotonating the aniline, enhancing nucleophilicity. -

Yield and Purity :

One-Pot Sulfonylation-Urea Formation

A modified one-pot approach combines sulfonylation and urea formation, reducing isolation steps. This method, adapted from thioaugmented sulfonylurea syntheses, employs phosphoryl chloride (POCl₃) as a dehydrating agent:

Reaction Protocol

-

Reagents :

-

4-Chlorophenylurea (1.0 eq)

-

1-Butanesulfonyl chloride (1.5 eq)

-

POCl₃ (2.0 eq)

-

DIPEA (N,N-diisopropylethylamine, 3.0 eq)

-

-

Procedure :

-

Workup :

-

The reaction is quenched with ice-water, and the precipitate is filtered.

-

Purification via column chromatography (hexanes/ethyl acetate, 3:1) yields the product.

-

-

Key Data :

Solid-Phase Synthesis for High-Throughput Production

For industrial-scale synthesis, solid-phase methods improve reproducibility. A protocol using polymer-supported reagents involves:

Immobilized Sulfonylating Agent

-

Resin Functionalization :

-

Wang resin is functionalized with 1-butylsulfonyl chloride via SN2 reaction.

-

-

Urea Coupling :

-

4-Chloroaniline is introduced in DMF at 50°C for 12 hours.

-

Cleavage from the resin using TFA/water (95:5) releases the product.

-

-

Advantages :

Comparative Analysis of Methods

| Parameter | Stepwise Coupling | One-Pot Synthesis | Solid-Phase |

|---|---|---|---|

| Yield (%) | 83–90 | 78 | 85 |

| Purity (%) | 97 | 99 | 98 |

| Reaction Time (h) | 2–4 | 2 | 12 |

| Scalability | Pilot-scale | Lab-scale | Industrial-scale |

| Cost Efficiency | Moderate | High | Low |

Critical Factors Influencing Reaction Success

-

Solvent Choice : Polar aprotic solvents (e.g., toluene, chlorobenzene) enhance sulfonyl chloride reactivity.

-

Temperature Control : Exothermic reactions require gradual heating to prevent decomposition.

-

Catalyst Use : Dimethylamine gas or DIPEA improves reaction kinetics by neutralizing HCl byproducts.

Challenges and Mitigation Strategies

Q & A

Q. What are the optimal synthetic routes for 1-Butylsulfonyl-3-(4-chlorophenyl)urea, and how can purity be maximized?

Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-chlorophenylurea derivatives and butylsulfonyl chloride. Multi-step protocols (e.g., coupling under anhydrous conditions with bases like triethylamine) are recommended. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates using TLC and confirm final product identity via H/C NMR .

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm aromatic protons (δ 7.2–7.6 ppm for 4-chlorophenyl) and sulfonyl/urea linkages (δ 3.0–3.5 ppm for butylsulfonyl).

- FTIR : Verify urea C=O stretch (~1650 cm) and sulfonyl S=O (~1350 cm).

- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns in the solid state (if single crystals are obtainable) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl chain length, halogen substitution) influence the bioactivity of this compound?

Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Synthesize analogs with varying sulfonyl groups (e.g., methyl, hexyl) and halogen substituents (e.g., fluoro, bromo).

- Test bioactivity via enzyme inhibition assays (e.g., urease or kinase targets) or antimicrobial screens.

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Correlate with experimental IC values .

Q. What experimental strategies resolve discrepancies in solubility and stability data for this compound?

Methodological Answer :

- Solubility : Measure in DMSO, ethanol, and aqueous buffers (pH 1–10) using HPLC-UV. Compare with predicted logP values (e.g., ChemAxon).

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV-Vis exposure), and humidity. Monitor decomposition via LC-MS and identify degradation products .

Q. How can researchers optimize the compound’s stability in physiological conditions for in vivo studies?

Methodological Answer :

- Microencapsulation : Use PLGA nanoparticles to enhance bioavailability.

- Buffer compatibility : Test stability in PBS, serum, and simulated gastric fluid. Adjust pH to minimize hydrolysis of the urea moiety.

- Pharmacokinetics : Perform LC-MS/MS plasma profiling in rodent models to determine half-life and metabolite formation .

Data Analysis and Mechanistic Questions

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

Methodological Answer :

- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate LD/EC.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Use principal component analysis (PCA) to identify correlated toxicity endpoints (e.g., liver enzymes, histopathology) .

Q. How can conflicting results in receptor-binding assays be reconciled?

Methodological Answer :

- Validate assay conditions: Ensure consistent protein concentration (e.g., 1–10 nM), temperature (25°C vs. 37°C), and buffer ionic strength.

- Perform competitive binding assays with radiolabeled ligands (e.g., H-1-Butylsulfonyl-3-(4-chlorophenyl)urea) to calculate K/B.

- Replicate findings across orthogonal methods (e.g., SPR, ITC) .

Mechanistic and Translational Questions

Q. What mechanistic studies elucidate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer :

- In vitro metabolism : Incubate with human liver microsomes (HLM) and NADPH. Identify metabolites via UPLC-QTOF-MS.

- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to measure IC.

- Docking simulations : Map binding poses to CYP active sites (e.g., CYP2C9, CYP3A4) to predict metabolic hotspots .

Q. How can researchers design assays to evaluate the environmental persistence of this compound?

Methodological Answer :

- Soil/sediment studies : Monitor degradation via LC-MS under aerobic/anaerobic conditions. Measure half-life (t) and partition coefficients (K).

- Ecotoxicology : Test effects on Daphnia magna (LC) and algal growth inhibition (OECD 201). Compare with EPA guidelines for emerging contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.